ethyl 4-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate
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Description
Scientific Research Applications
Hydrogen-Bonded Supramolecular Structures
Research by Portilla et al. (2007) explored hydrogen-bonded supramolecular structures in substituted 4-pyrazolylbenzoates, revealing how molecular interactions could dictate the formation of complex structures. This study underscores the importance of understanding the molecular interactions and bonding patterns of similar compounds, which could be critical in designing materials with specific properties (Portilla et al., 2007).
Heterocyclic Systems Synthesis
Selič and Stanovnik (1997) demonstrated the use of methyl 2‐[bis(acetyl)ethenyl]aminopropenoate in synthesizing fused heterocyclic systems. This work illustrates the compound's role in creating derivatives with potential for various applications, highlighting the versatility of similar compounds in synthesizing new chemical entities with potential biological or material applications (Selič & Stanovnik, 1997).
Spectroscopic and Theoretical Studies
Koca et al. (2014) conducted spectroscopic and theoretical studies on ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate butanol solvate. Their research, focusing on vibrational spectra and geometric parameters, provides insight into the detailed molecular structure and electronic properties of such compounds. These findings are essential for understanding the chemical behavior and potential applications of similar molecules in scientific research (Koca et al., 2014).
Potential Antimicrobial Agents
Desai et al. (2007) synthesized new quinazolines as potential antimicrobial agents, showcasing the process of creating compounds that could serve in developing new antimicrobials. This study highlights the potential biomedical applications of similar compounds in addressing microbial resistance and developing new therapeutic agents (Desai et al., 2007).
Properties
IUPAC Name |
ethyl 4-[[2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O6/c1-4-35-25(32)16-5-8-18(9-6-16)26-23(30)15-28-11-12-29-20(24(28)31)14-19(27-29)17-7-10-21(33-2)22(13-17)34-3/h5-14H,4,15H2,1-3H3,(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYQTDUYLQKVRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC(=C(C=C4)OC)OC)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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